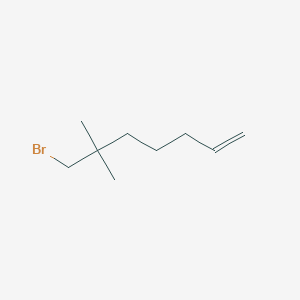

7-Bromo-6,6-dimethylhept-1-ene

Description

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-6,6-dimethylhept-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17Br/c1-4-5-6-7-9(2,3)8-10/h4H,1,5-8H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHDGSFZQDHSMMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCCC=C)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Reaction Pathways

Strategic Approaches for 7-Bromo-6,6-dimethylhept-1-ene Synthesis

The creation of this compound, with the molecular formula C₉H₁₇Br, presents a distinct regiochemical challenge. A direct free-radical bromination of the parent hydrocarbon, 6,6-dimethylhept-1-ene, is not a viable primary strategy. The hierarchy of reactivity for free-radical C-H abstraction favors the formation of the most stable radical intermediate, which in this case would be at the secondary allylic (C-3) or the tertiary (C-6) positions, rather than the desired primary (C-7) position. acs.org Therefore, a more strategic approach involving a functionalized precursor is required to selectively introduce the bromine atom at the terminus of the carbon chain.

The most logical and effective strategy for the synthesis of this compound is to begin with a precursor that already possesses a functional group at the C-7 position. The ideal precursor is 6,6-dimethylhept-1-en-7-ol . This molecule contains the complete carbon skeleton, the terminal double bond, and a primary hydroxyl group situated precisely where the bromine atom is required. This design circumvents the inherent lack of selectivity in direct C-H bond halogenation of the corresponding alkane or alkene.

The synthesis of this alcohol precursor can be envisioned through established organometallic reactions. A plausible route involves the Grignard reaction between 5-bromo-1-pentene (B141829) and 2,2-dimethylpropanal (pivaldehyde). The 5-bromopentene is first converted to its corresponding Grignard reagent, which then undergoes nucleophilic addition to the sterically hindered aldehyde, pivaldehyde, to construct the required carbon framework and install the hydroxyl group at the desired location.

| Synthetic Strategy | Precursor | Rationale | Primary Challenge |

| Direct Bromination | 6,6-Dimethylhept-1-ene | Simple starting material. | Poor regioselectivity; bromination would likely occur at the more stable allylic (C-3) or tertiary (C-6) positions. |

| Functional Group Interconversion | 6,6-Dimethylhept-1-en-7-ol | Pre-installed hydroxyl group at C-7 allows for selective conversion to bromide. | Requires a multi-step synthesis of the alcohol precursor itself. |

With the key precursor, 6,6-dimethylhept-1-en-7-ol, in hand, the crucial step is the efficient and clean conversion of the primary alcohol to a primary bromide. Several methods are available, ranging from classical inorganic reagents to milder, modern organic transformations.

One of the most established methods for converting primary alcohols to alkyl bromides is the use of phosphorus tribromide (PBr₃). The reaction typically proceeds via an Sₙ2 mechanism, where the alcohol's hydroxyl group is first converted into a good leaving group by reaction with PBr₃, followed by displacement by a bromide ion. This method is often effective for primary alcohols and is performed in a suitable solvent like diethyl ether or dichloromethane (B109758), usually at low temperatures to control reactivity. Another classical approach is the use of concentrated hydrobromic acid (HBr), which can convert primary alcohols to bromides, though it may require heat and can be less selective if other sensitive functional groups are present.

While N-Bromosuccinimide (NBS) is primarily known for allylic and benzylic brominations via the Wohl-Ziegler reaction, it is not typically used for the direct conversion of alcohols. msu.edunih.gov However, related methodologies that offer mild conditions are highly relevant. The Appel reaction, which utilizes a combination of triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄), is a premier method for converting alcohols to bromides under neutral and mild conditions. The reaction proceeds through a phosphonium (B103445) intermediate, which activates the hydroxyl group for Sₙ2 displacement by bromide. This technique is particularly valuable for substrates with sensitive functionalities, such as the alkene in the target molecule, as it avoids the strongly acidic or harsh conditions of classical methods.

| Brominating System | Reagents | Typical Conditions | Advantages | Disadvantages |

| Phosphorus Tribromide | PBr₃ | Diethyl ether or CH₂Cl₂, 0 °C to RT | High yield for primary alcohols; readily available reagent. | Reagent is corrosive and moisture-sensitive; can generate acidic byproducts. |

| Appel Reaction | CBr₄, PPh₃ | CH₂Cl₂ or ACN, 0 °C to RT | Very mild, neutral conditions; high functional group tolerance. | Produces a stoichiometric amount of triphenylphosphine oxide byproduct, which can complicate purification. |

| Hydrobromic Acid | Conc. HBr | Heat | Inexpensive reagent. | Strongly acidic conditions; risk of alkene isomerization or addition side reactions. |

While many alcohol-to-bromide conversions are stoichiometric, research has focused on developing catalytic alternatives to improve atom economy and simplify purification. For the conversion of alcohols to halides, catalytic systems often revolve around activating the alcohol. For instance, catalytic amounts of a phosphine (B1218219) or phosphine oxide can be used in conjunction with a halogenating source, where the phosphine catalyst is regenerated in a catalytic cycle. While not widely implemented for simple brominations, these approaches are at the forefront of green chemistry initiatives. Phase-transfer catalysis can also be employed when using aqueous HBr, facilitating the reaction between the aqueous inorganic reagent and the organic substrate.

Optimizing the synthesis of this compound from its alcohol precursor is critical for maximizing yield and purity while minimizing waste.

Key Optimization Parameters:

Temperature: Low temperatures (typically 0 °C) are often employed, especially during reagent addition, to dissipate heat and prevent side reactions such as elimination (to form a diene) or rearrangement.

Solvent: The choice of solvent is crucial. Aprotic solvents like dichloromethane (CH₂Cl₂) or acetonitrile (B52724) (ACN) are common for reactions like the Appel reaction as they are non-reactive and effectively solubilize the reagents. researchgate.net

Stoichiometry: Precise control over the stoichiometry of reagents, particularly in the Appel reaction, is necessary to ensure complete conversion without using a large excess that would complicate purification.

Purification: Removal of byproducts is a significant consideration. The triphenylphosphine oxide from the Appel reaction is notoriously difficult to separate on a large scale due to its high polarity and crystallinity. Chromatographic purification is effective in the lab, but for industrial scale-up, alternative purification methods or different reagents would be preferable.

Scalability: Scaling up the synthesis requires addressing the challenges associated with the chosen method. For stoichiometric reactions like those using PBr₃ or PPh₃/CBr₄, the management of corrosive reagents and the disposal or separation of large quantities of byproducts become major logistical and economic hurdles.

Continuous flow chemistry offers a modern solution to many scalability issues. researchgate.netacs.org Performing the bromination in a flow reactor allows for superior control over reaction temperature and mixing, enhances safety by minimizing the volume of reactive intermediates at any given time, and can facilitate easier workup and purification. nih.gov While often associated with photochemical reactions, the principles of flow chemistry are broadly applicable and could be adapted for the conversion of 6,6-dimethylhept-1-en-7-ol to its bromide, potentially using a packed-bed reactor with a solid-supported reagent to further simplify the process.

| Parameter | Influence on Reaction | Typical Optimization Strategy |

| Temperature | Controls reaction rate vs. side reactions (e.g., elimination). | Maintain low temperature (e.g., 0 °C) during addition, then allow to warm to room temperature. |

| Solvent | Affects solubility, reaction rate, and side reactions. | Use inert, aprotic solvents like CH₂Cl₂ or acetonitrile. |

| Purification | Stoichiometric byproducts can reduce isolated yield. | Optimize stoichiometry to minimize excess reagents; explore non-chromatographic purification for scale-up. |

| Scale-Up Method | Batch processing can be limited by heat transfer and byproduct removal. | Investigate continuous flow processing for improved safety, control, and throughput. |

Optimization of Reaction Conditions and Scalability Studies

Derivatization Strategies for this compound

The two primary functional groups of this compound, the bromine moiety and the terminal alkene, offer distinct opportunities for derivatization.

The bromine atom serves as a versatile handle for a variety of functional group interconversions. A key reaction is the formation of a Grignard reagent (7-(magnesiobromo)-6,6-dimethylhept-1-ene) by reacting the parent compound with magnesium metal. The formation of Grignard reagents from sterically hindered alkyl halides can be challenging and may require specific conditions, such as the use of highly reactive Rieke magnesium or entrainment agents. thieme-connect.de Once formed, this organometallic intermediate can react with a wide range of electrophiles, such as aldehydes, ketones, and carbon dioxide, to introduce new carbon-carbon bonds. nih.gov

Other nucleophilic substitution reactions at the primary carbon are possible, though they are significantly slowed by steric hindrance. The use of highly reactive nucleophiles in polar aprotic solvents can facilitate these transformations.

The terminal double bond of this compound is amenable to a range of addition reactions.

Hydroboration-Oxidation : This two-step sequence allows for the anti-Markovnikov hydration of the alkene, yielding 7-bromo-6,6-dimethylheptan-1-ol. Due to the steric bulk around the double bond, the use of a sterically hindered borane (B79455) reagent, such as 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane, is often preferred to enhance regioselectivity and prevent reaction at the bromine-bearing end of the molecule. organic-chemistry.orglibretexts.orgyale.eduwikipedia.org The hydroboration step proceeds via a syn-addition of the H-B bond across the double bond. masterorganicchemistry.com

Epoxidation : The alkene can be converted to the corresponding epoxide, 2-((5-bromo-4,4-dimethylpentyl))oxirane, using peroxy acids like m-CPBA. The reaction rate is influenced by the nucleophilicity of the alkene. libretexts.org Asymmetric epoxidation can be achieved using chiral catalysts, although the steric hindrance of the substrate can impact enantioselectivity. acs.orgkoreascience.kr The resulting epoxide is a valuable intermediate that can be opened under acidic or basic conditions to yield diols and other derivatives. libretexts.orglibretexts.org

Dihydroxylation : The alkene can be converted to a vicinal diol (7-bromo-6,6-dimethylheptane-1,2-diol) through dihydroxylation. Syn-dihydroxylation can be accomplished using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions. chemistry.coachmakingmolecules.com Anti-dihydroxylation can be achieved via epoxidation followed by acid-catalyzed ring-opening. libretexts.org

Halogenation : The addition of halogens such as bromine (Br₂) or chlorine (Cl₂) across the double bond would yield a vicinal dihalide. This reaction typically proceeds through a cyclic halonium ion intermediate, resulting in anti-addition of the two halogen atoms. nih.gov

Elucidation of Reactivity and Mechanistic Studies

The reactivity of 7-Bromo-6,6-dimethylhept-1-ene is dictated by its two primary functional groups: the bromoalkane and the terminal alkene. The presence of a bulky gem-dimethyl group in proximity to the bromine atom introduces significant steric hindrance, which profoundly influences the mechanisms of substitution reactions.

Nucleophilic Substitution Reactions Involving the Bromine Atom

The carbon-bromine bond in this compound is polarized, with the carbon atom being electrophilic and thus susceptible to attack by nucleophiles. However, the reaction mechanism is heavily influenced by the steric environment.

Being a primary alkyl halide, one might anticipate that this compound would readily undergo bimolecular nucleophilic substitution (SN2) reactions. In an SN2 reaction, a nucleophile attacks the electrophilic carbon from the side opposite to the leaving group, leading to an inversion of stereochemistry if the carbon is a chiral center. libretexts.orglibretexts.org However, the presence of the gem-dimethyl group at the C6 position, which is beta to the bromine-bearing carbon (C7), creates a neopentyl-like structure. This steric bulk significantly hinders the backside attack required for the SN2 mechanism. libretexts.orglibretexts.org Neopentyl halides are notoriously unreactive in SN2 reactions, reacting orders of magnitude slower than other primary alkyl halides. acs.orgic.ac.uk

The unimolecular nucleophilic substitution (SN1) mechanism is also unlikely. This pathway involves the formation of a carbocation intermediate after the leaving group departs. ucsb.edulibretexts.org Primary carbocations are highly unstable, making their formation energetically unfavorable. viu.ca Although a 1,2-hydride or methyl shift could theoretically lead to a more stable secondary or tertiary carbocation, the initial formation of the primary carbocation remains a significant barrier.

Therefore, the substrate scope for nucleophilic substitution reactions of this compound is expected to be limited, with reactions requiring harsh conditions if they proceed at all.

The kinetics of nucleophilic substitution reactions are highly dependent on the mechanism. For an SN2 reaction, the rate law is second-order, depending on the concentration of both the alkyl halide and the nucleophile (rate = k[R-Br][Nu⁻]). chemicalnote.com The steric hindrance from the gem-dimethyl group dramatically increases the activation energy for the SN2 transition state, leading to a very slow reaction rate. libretexts.orglibretexts.org

Table 1: Relative Rates of SN2 Reactions for Various Alkyl Bromides

| Alkyl Bromide | Relative Rate | Steric Hindrance |

|---|---|---|

| Methyl bromide | 30 | Minimal |

| Ethyl bromide | 1 | Low |

| Isopropyl bromide | 0.02 | Moderate |

| tert-Butyl bromide | ~0 (elimination) | High |

| Neopentyl bromide | 0.00001 | Very High |

This table illustrates the profound impact of steric hindrance on SN2 reaction rates. The neopentyl-like structure of this compound would place its reactivity closer to that of neopentyl bromide.

For an SN1 reaction, the rate law is first-order, depending only on the concentration of the alkyl halide (rate = k[R-Br]), as the rate-determining step is the formation of the carbocation. ucsb.edu Given the high energy of a primary carbocation, the activation energy for an SN1 pathway for this compound would also be very high.

Thermodynamically, nucleophilic substitution reactions are typically governed by the relative strengths of the C-Nu and C-Br bonds. While the formation of stronger bonds would favor the products, the kinetic barriers in the case of this compound are the dominant factor determining its reactivity.

Electrophilic and Radical Addition Reactions Across the Unsaturated Bonds

The terminal alkene in this compound is an electron-rich region and is therefore susceptible to attack by electrophiles and radicals.

In the electrophilic addition of protic acids like HBr to the alkene, the reaction is expected to follow Markovnikov's rule. chemistrysteps.comlibretexts.org This rule states that the proton will add to the carbon atom of the double bond that already has more hydrogen atoms (C1), leading to the formation of the more stable carbocation at the more substituted carbon (C2). The subsequent attack by the bromide ion would then yield 2,7-dibromo-6,6-dimethylheptane.

Regioselectivity of HBr Addition:

Markovnikov Product: 2,7-Dibromo-6,6-dimethylheptane

Anti-Markovnikov Product: 1,7-Dibromo-6,6-dimethylheptane

The stereoselectivity of addition reactions is also a key consideration. For instance, the addition of halogens like Br₂ proceeds through a cyclic halonium ion intermediate. libretexts.orgmasterorganicchemistry.com The subsequent backside attack by a bromide ion results in anti-addition, where the two bromine atoms add to opposite faces of the original double bond. libretexts.orgwordpress.com

The term "this compound" specifies a molecule with a carbon-carbon double bond (an alkene). There is no alkyne (carbon-carbon triple bond) moiety in this compound. The terminal alkene is generally less reactive towards electrophiles than more substituted internal alkenes due to the formation of a less stable carbocation intermediate. quora.commsu.edu However, it will still readily undergo typical alkene reactions.

Other electrophilic additions include hydration (addition of water in the presence of an acid catalyst), which would also follow Markovnikov's rule to produce an alcohol, and halohydrin formation if the halogenation is carried out in water. libretexts.org

The presence of both a bromine atom and a double bond in the same molecule opens up the possibility of intramolecular radical reactions. wikipedia.org For example, treatment with a radical initiator like AIBN and a radical mediator such as tributyltin hydride could generate a radical at C7. This radical could then attack the double bond at C1 or C2. The regioselectivity of this cyclization is governed by Baldwin's rules, with the formation of a five- or six-membered ring being generally favored. In this case, a 6-endo or 7-exo cyclization is less likely than a 5-exo cyclization if the chain were one carbon shorter, but intermolecular reactions or simple reduction of the bromide would likely predominate.

In mass spectrometry, the fragmentation of this compound would be expected to follow pathways that generate stable fragments. Common fragmentation patterns for alkenes include allylic cleavage, which would be prominent in this molecule. jove.comreadchemistry.com Cleavage of the C-Br bond would also be a likely event.

Metal-Catalyzed Transformations

Cross-Coupling Reactions (e.g., Heck, Sonogashira, Suzuki)

Cross-coupling reactions are powerful tools in synthetic organic chemistry for the formation of carbon-carbon bonds. For a substrate such as this compound, the presence of a terminal bromine atom provides a reactive handle for such transformations.

Palladium catalysts are paramount in cross-coupling chemistry due to their high efficiency and functional group tolerance.

Heck Reaction : The Heck reaction typically involves the coupling of an unsaturated halide with an alkene. In a hypothetical intramolecular Heck reaction, the palladium catalyst would first oxidatively add to the carbon-bromine bond of this compound. Subsequent intramolecular carbopalladation onto the terminal double bond could, in principle, lead to the formation of a five- or six-membered ring, depending on the regioselectivity of the insertion. A subsequent β-hydride elimination would then regenerate the palladium(0) catalyst and yield a cyclic product. The steric hindrance from the gem-dimethyl group might influence the rate and success of such a reaction.

Sonogashira Reaction : The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne. For this compound, this reaction would involve a palladium catalyst and a copper(I) co-catalyst to couple the bromoalkene with various terminal alkynes, leading to the formation of enyne products.

Suzuki Reaction : The Suzuki reaction couples an organoboron compound with a halide. This compound could theoretically be coupled with a variety of organoboronic acids or esters in the presence of a palladium catalyst and a base. This would result in the formation of a new carbon-carbon bond, replacing the bromine atom with the organic group from the boron reagent.

A summary of potential palladium-catalyzed cross-coupling partners for this compound is presented in Table 1.

| Reaction Type | Coupling Partner | Potential Product Type |

| Heck (intramolecular) | (self) | Cyclopentyl or cyclohexyl derivative |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Conjugated Enyne |

| Suzuki | Organoboronic Acid (R-B(OH)₂) | Substituted Alkene |

Table 1. Theoretical Palladium-Catalyzed Cross-Coupling Reactions of this compound. This table illustrates the potential coupling partners and resulting product classes for this compound in various palladium-catalyzed reactions.

While palladium remains the most common catalyst for such transformations, other transition metals have gained traction.

Iron-Catalyzed Reactions : Iron catalysts are attractive due to their low cost and low toxicity. Iron-catalyzed cross-coupling reactions, often proceeding through radical pathways, could potentially be employed to couple this compound with organometallic reagents.

Copper-Catalyzed Reactions : Copper-catalyzed cross-coupling reactions, such as variants of the Sonogashira coupling (copper-only) or Ullmann-type couplings, could also be envisioned for the transformation of this compound.

Metathesis Reactions

Metathesis reactions, catalyzed by ruthenium or molybdenum complexes, are powerful for the formation of new double bonds. As this compound possesses a terminal alkene, it could theoretically undergo ring-closing metathesis (RCM) if tethered to another double bond, or cross-metathesis (CM) with other alkenes. The presence of the bromine atom might, however, influence catalyst activity.

Mechanistic Investigations Utilizing Advanced Methodologies

In-Situ Spectroscopic Monitoring of Reaction Progress

To gain a deeper understanding of the reaction mechanisms for any of the aforementioned transformations involving this compound, in-situ spectroscopic techniques would be invaluable. Techniques such as ReactIR (Fourier-transform infrared spectroscopy), Raman spectroscopy, and NMR spectroscopy allow for the real-time monitoring of reactant consumption, product formation, and the observation of transient intermediates. This data is crucial for optimizing reaction conditions and elucidating the catalytic cycle. However, no such studies have been reported for this specific compound.

Isotopic Labeling Studies for Pathway Delineation

The elucidation of complex reaction mechanisms often necessitates the use of sophisticated techniques to track the movement of atoms and bonds throughout a chemical transformation. Isotopic labeling, a powerful tool in mechanistic chemistry, involves the strategic replacement of an atom in a reactant molecule with one of its heavier, stable isotopes. By tracing the position of the isotope in the products, chemists can gain invaluable insights into reaction pathways, transition states, and the intramolecular or intermolecular nature of bond-forming and bond-breaking events. While specific isotopic labeling studies on this compound are not extensively documented in publicly available literature, the principles of this methodology can be applied to hypothesize how its reaction mechanisms could be delineated.

Given the structural features of this compound, a primary alkyl bromide with a sterically hindered neopentyl-like carbon at the 6-position and a terminal double bond, its reactivity is expected to be influenced by both steric hindrance and the potential for intramolecular reactions. Isotopic labeling would be particularly insightful in distinguishing between competing reaction pathways, such as those involving radical cyclization versus direct substitution or elimination.

One of the primary applications of isotopic labeling for this compound would be to investigate the mechanism of potential cyclization reactions. The formation of a radical at the C7 position, for instance, could lead to an intramolecular attack on the C1-C2 double bond, resulting in a five- or six-membered ring. To probe this, a deuterium (B1214612) label could be introduced at a specific position, and its location in the cyclized product would reveal the preferred pathway.

For example, consider a hypothetical radical cyclization of this compound. If a deuterium atom were placed at the C1 position of the double bond, its final position in the resulting cyclopentane (B165970) or cyclohexane (B81311) derivative would provide definitive evidence for the cyclization mechanism. The following table outlines a hypothetical experimental design for such a study.

| Hypothetical Isotopic Labeling Experiment for Radical Cyclization | |

| Labeled Substrate | 7-Bromo-1-deutero-6,6-dimethylhept-1-ene |

| Reaction Condition | Radical initiation (e.g., using AIBN and Bu3SnH) |

| Potential Cyclization Pathways | 5-exo-trig cyclization: The radical at C7 attacks the C2 of the double bond, leading to a five-membered ring. |

| 6-endo-trig cyclization: The radical at C7 attacks the C1 of the double bond, leading to a six-membered ring. | |

| Expected Product & Deuterium Position (5-exo-trig) | (1-Deuteromethyl-3,3-dimethylcyclopentyl)methyl radical, which upon quenching would yield 1-(deuteromethyl)-1-methyl-3,3-dimethylcyclopentane. The deuterium would be on the methyl group attached to the cyclopentane ring. |

| Expected Product & Deuterium Position (6-endo-trig) | (4,4-Dimethylcyclohexyl)methyl radical, which upon quenching would yield 1-deutero-4,4-dimethylcyclohexane. The deuterium would be directly attached to the cyclohexane ring. |

By analyzing the product mixture using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS), the precise location of the deuterium label can be determined, thus confirming the operative cyclization pathway.

Furthermore, kinetic isotope effect (KIE) studies, where the rate of reaction of the isotopically labeled compound is compared to that of the unlabeled compound, can provide information about the rate-determining step of a reaction. For instance, if the C-Br bond cleavage is the rate-determining step in a substitution or elimination reaction, replacing the hydrogen atoms on C7 with deuterium (7,7-dideutero-7-Bromo-6,6-dimethylhept-1-ene) would not be expected to produce a significant primary KIE. However, a secondary KIE might be observed, providing clues about the nature of the transition state.

In the context of the significant steric hindrance around the C6 position, which is analogous to a neopentyl group, nucleophilic substitution reactions (both SN1 and SN2) are expected to be extremely slow. Isotopic labeling could be employed to investigate any potential rearrangement mechanisms that might occur under solvolysis conditions. For example, labeling the methyl groups at C6 could help track any alkyl shifts during a carbocationic rearrangement, should one be formed.

While the absence of specific experimental data for this compound limits the discussion to hypothetical applications, the principles of isotopic labeling remain a cornerstone of mechanistic investigation in organic chemistry. Such studies would be indispensable in definitively characterizing the reactivity and delineating the intricate mechanistic pathways of this sterically hindered alkenyl bromide.

Applications in Complex Organic Synthesis and Chemical Biology Probes

Role as a Key Building Block for Pharmaceutical Intermediates

The presence of both a reactive bromine atom and a terminal double bond in 7-Bromo-6,6-dimethylhept-1-ene provides chemists with two distinct functional handles for elaboration. This dual reactivity is a key feature that allows for its incorporation into a variety of molecular architectures destined for pharmaceutical applications.

Synthesis of Biologically Active Scaffolds

The gem-dimethyl group on the carbon adjacent to the bromine atom in this compound introduces steric bulk, which can be strategically employed to influence the conformation of a molecule. This is particularly important in the design of compounds that need to fit into the specific binding pockets of biological targets such as enzymes and receptors. The heptene chain provides a flexible linker that can be modified to optimize the spatial arrangement of pharmacophoric groups.

Precursor to Antifungal Agents and Related Therapeutic Compounds

While specific, publicly available examples of antifungal agents directly synthesized from this compound are limited, its structural motifs are relevant to the synthesis of various therapeutic compounds. The bromo-alkene functionality allows for a range of chemical transformations, including but not limited to:

Nucleophilic Substitution: The bromine atom can be readily displaced by a variety of nucleophiles, such as amines, thiols, and alcohols, to introduce diverse functionalities.

Cross-Coupling Reactions: The carbon-bromine bond can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Alkene Metathesis: The terminal double bond can undergo ring-closing or cross-metathesis reactions to construct complex cyclic or acyclic structures.

These reactions are fundamental in the synthesis of many classes of therapeutic agents, and the unique substitution pattern of this compound could offer advantages in accessing novel chemical space.

Utilization in Agrochemical Development

The principles that make this compound a useful building block in pharmaceuticals are also applicable to the development of new agrochemicals, such as herbicides, insecticides, and fungicides. The introduction of the lipophilic dimethylheptenyl moiety can enhance the penetration of a potential agrochemical through the waxy cuticles of plants or the exoskeletons of insects. Furthermore, the ability to functionalize both ends of the molecule allows for the systematic modification of a lead compound to optimize its biological activity, selectivity, and environmental persistence.

Construction of Natural Product Analogues

Natural products are a rich source of inspiration for the development of new drugs and agrochemicals. However, their complex structures often make them difficult and expensive to synthesize. This compound can serve as a valuable fragment for the synthesis of simplified or modified analogues of natural products. By incorporating this building block, chemists can systematically probe the structure-activity relationships of a natural product, potentially leading to the discovery of new compounds with improved properties.

Design and Synthesis of Molecular Probes for Biological Systems

Molecular probes are essential tools for studying biological processes at the molecular level. The dual functionality of this compound makes it an attractive scaffold for the design of such probes. For example, the terminal alkene could be used to attach a reporter group, such as a fluorophore or a biotin tag, while the bromo-end could be designed to react with a specific biological target.

Reactivity with Enzyme Active Sites

The electrophilic nature of the carbon atom bearing the bromine atom makes this compound a potential candidate for the design of covalent inhibitors of enzymes. If an enzyme's active site contains a nucleophilic amino acid residue (e.g., cysteine, serine, or histidine) in a suitable orientation, it could react with the bromo-alkene, leading to the irreversible inactivation of the enzyme. The gem-dimethyl group and the hydrocarbon chain would contribute to the binding affinity and selectivity of the inhibitor for the target enzyme.

Pathways for Covalent Adduct Formation

The chemical reactivity of this compound is primarily dictated by its two functional groups: the terminal alkene and the primary alkyl bromide. These functionalities provide distinct pathways for the formation of covalent adducts, a process of significant interest in the realms of complex organic synthesis and the development of chemical biology probes. The presence of a gem-dimethyl group at the 6-position introduces steric hindrance that can influence the kinetics and regioselectivity of these reactions.

Two principal mechanistic pathways for covalent adduct formation involving this compound are nucleophilic substitution at the bromine-bearing carbon and radical addition across the terminal double bond.

Nucleophilic Substitution Pathways

The carbon atom attached to the bromine in this compound is electrophilic due to the electronegativity of the bromine atom, making it susceptible to attack by nucleophiles. This leads to the formation of a covalent bond between the nucleophile and the heptenyl moiety, with bromide acting as the leaving group. This reaction typically proceeds via an S(_N)2 mechanism.

In the context of chemical biology, nucleophilic residues on biomolecules such as proteins and nucleic acids can act as the nucleophile. For instance, the side chains of amino acids like cysteine (thiol group), histidine (imidazole ring), lysine (primary amine), and methionine (thioether) are all potential nucleophiles that could form covalent adducts with this compound.

The general scheme for this pathway is as follows:

Nu:⁻ + Br-(CH₂)₄-C(CH₃)₂-CH=CH₂ → Nu-(CH₂)₄-C(CH₃)₂-CH=CH₂ + Br⁻

Where Nu:⁻ represents a generic nucleophile.

The steric hindrance imposed by the adjacent gem-dimethyl group can be expected to decrease the rate of S(_N)2 reactions compared to an unbranched bromoalkane. However, for potent nucleophiles, this pathway remains a viable route for covalent modification.

Radical Addition Pathways

The terminal alkene of this compound is susceptible to radical addition reactions. These reactions are typically initiated by a radical species, which can be generated through various means, including the use of radical initiators or photolysis. In the presence of a radical initiator (ROOR), a bromine radical can be generated from HBr, which then adds to the alkene. This process, known as the anti-Markovnikov addition, results in the bromine atom bonding to the terminal carbon of the double bond. masterorganicchemistry.com

The mechanism involves the following steps:

Initiation: Formation of a bromine radical.

Propagation: The bromine radical adds to the terminal carbon of the alkene, forming a more stable secondary carbon radical. This radical then abstracts a hydrogen atom from HBr, regenerating the bromine radical. masterorganicchemistry.com

While this specific reaction involves HBr, other radical species can also add across the double bond. In a biological context, radical species generated, for example, by oxidative stress, could potentially react with the alkene moiety of this compound to form a covalent adduct.

The regioselectivity of the radical addition is governed by the formation of the more stable radical intermediate. In the case of this compound, the addition of a radical (X•) to the terminal carbon results in a more substituted and therefore more stable secondary radical.

X• + CH₂=CH-C(CH₃)₂-(CH₂)₄-Br → X-CH₂-ĊH-C(CH₃)₂-(CH₂)₄-Br

This newly formed carbon-centered radical can then participate in further reactions, such as abstracting a hydrogen atom or reacting with another molecule, to complete the covalent adduct formation.

The following interactive data table summarizes the potential covalent adducts formed from this compound via these two primary pathways with representative nucleophiles and radical species.

| Pathway | Reagent/Residue | Nucleophilic/Radical Atom | Resulting Covalent Adduct Structure |

| Nucleophilic Substitution | Cysteine | Sulfur | HS-CH₂-CH(NH₂)-COOH bonded to the heptenyl chain |

| Histidine | Nitrogen (imidazole) | Imidazole ring bonded to the heptenyl chain | |

| Lysine | Nitrogen (ε-amino) | H₂N-(CH₂)₄-CH(NH₂)-COOH bonded to the heptenyl chain | |

| Radical Addition | Thiyl Radical (RS•) | Sulfur | RS-CH₂-CH•-C(CH₃)₂-(CH₂)₄-Br (radical intermediate) |

| Hydroxyl Radical (•OH) | Oxygen | HO-CH₂-CH•-C(CH₃)₂-(CH₂)₄-Br (radical intermediate) |

Computational and Theoretical Chemical Investigations

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are instrumental in elucidating the electronic structure and energetic landscape of 7-Bromo-6,6-dimethylhept-1-ene. These calculations, often employing methods like Density Functional Theory (DFT), provide a detailed picture of the molecule's geometry, stability, and electronic properties.

No specific data from search results were found for an interactive table.

Bond dissociation energy (BDE) is a key descriptor of the stability of a chemical bond. For this compound, the C-Br bond is of particular interest. Theoretical calculations can predict the energy required to break this bond homolytically, forming a carbon-centered radical and a bromine atom. This information is vital for understanding the molecule's propensity to undergo radical reactions. The stability of the resulting radical species is also a critical factor, with the tertiary radical formed upon C-Br cleavage being relatively stable.

No specific data from search results were found for an interactive table.

Mechanistic Modeling of Reaction Pathways

Computational modeling allows for the exploration of potential reaction pathways for this compound, providing insights into reaction mechanisms that can be difficult to probe experimentally.

For any proposed reaction mechanism, the identification and characterization of the transition state are paramount. Theoretical calculations can determine the geometry and energy of the transition state, which represents the energy maximum along the reaction coordinate. This information is used to calculate the activation energy, a critical factor in determining the reaction rate. For reactions involving this compound, such as nucleophilic substitution or elimination, computational models can map out the entire energy profile of the reaction.

Many reactions involving this compound can potentially yield multiple products. Theoretical modeling can be employed to predict the regio- and stereochemical outcomes of these reactions. By comparing the activation energies of competing pathways, it is possible to determine which product is kinetically favored. For instance, in elimination reactions, these models can predict whether the reaction will favor the formation of a double bond at a particular position.

Application of Molecular Dynamics and Simulation Techniques

Molecular dynamics (MD) simulations provide a dynamic picture of this compound, allowing for the study of its conformational changes over time and its interactions with other molecules, such as solvents. These simulations can reveal how the molecule explores its conformational space and how its structure is influenced by its environment. This information is valuable for understanding its behavior in solution and for interpreting experimental data.

Solvent Effects on Reactivity

Detailed computational studies quantifying the influence of various solvents on the reaction kinetics and thermodynamics of this compound have not been documented. General knowledge of physical organic chemistry suggests that the reactivity of this alkyl halide would be influenced by solvent polarity and proticity. For instance, in nucleophilic substitution reactions, polar aprotic solvents might favor an SN2 mechanism, while polar protic solvents could facilitate an SN1 pathway by stabilizing the potential carbocation intermediate. However, without specific computational data, such as transition state energies and solvation free energies calculated for this particular molecule in different solvent models, any discussion remains speculative.

Due to the lack of specific research, a data table illustrating solvent effects on the reactivity of this compound cannot be generated at this time.

Intermolecular Interactions

Similarly, there is a lack of specific computational research detailing the intermolecular interactions of this compound. The molecule possesses several features that would contribute to its intermolecular forces. These include London dispersion forces, arising from the hydrocarbon chain and the bromine atom, and weak dipole-dipole interactions due to the polar carbon-bromine bond. The gem-dimethyl group would introduce steric hindrance, potentially influencing how the molecule packs in condensed phases and interacts with other molecules.

Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots could, in principle, be used to visualize and quantify weak interactions like halogen bonding or hydrogen bonding if a suitable interacting partner were present. However, no such studies have been published for this compound.

Consequently, a data table summarizing the types and energies of intermolecular interactions for this compound cannot be provided.

Advanced Spectroscopic Characterization for Mechanistic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the elucidation of molecular structures. For a molecule with the complexity of 7-Bromo-6,6-dimethylhept-1-ene, a combination of one-dimensional and multi-dimensional NMR techniques is essential for unambiguous signal assignment.

Multi-Dimensional NMR Techniques for Complex Structure Assignment

Multi-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for mapping the intricate network of proton and carbon connectivities within this compound.

A predicted ¹H NMR spectrum would show distinct signals for the vinyl protons, the aliphatic chain protons, and the methyl protons. The terminal vinyl protons (=CH₂) would appear in the downfield region, typically between 5.0 and 6.0 ppm, with the internal vinyl proton (-CH=) exhibiting a complex multiplet due to coupling with the adjacent methylene group. The gem-dimethyl protons are expected to be magnetically equivalent, presenting a sharp singlet in the upfield region.

The ¹³C NMR spectrum would complement this by showing signals for the sp² hybridized carbons of the double bond in the range of 110-140 ppm. The carbon bearing the bromine atom would be shifted downfield due to the deshielding effect of the halogen.

The following table provides predicted ¹H and ¹³C NMR chemical shifts for this compound.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (=CH₂) | 5.0 - 5.2 (2H, m) | 114.5 |

| C2 (-CH=) | 5.7 - 5.9 (1H, m) | 138.0 |

| C3 (-CH₂-) | 2.0 - 2.2 (2H, m) | 33.0 |

| C4 (-CH₂-) | 1.4 - 1.6 (2H, m) | 28.5 |

| C5 (-CH₂-) | 1.5 - 1.7 (2H, m) | 45.0 |

| C6 (-C(CH₃)₂-) | - | 35.0 |

| C7 (-CH₂Br) | 3.3 - 3.5 (2H, t) | 40.0 |

| -C(CH₃)₂ | 0.9 - 1.1 (6H, s) | 25.0 |

Note: s = singlet, t = triplet, m = multiplet. Predicted values are based on empirical data for similar structural motifs.

Reaction Monitoring via In-Situ NMR

In-situ NMR spectroscopy is a powerful tool for monitoring the progress of chemical reactions in real-time. For reactions involving this compound, such as Grignard reagent formation or subsequent coupling reactions, in-situ NMR can provide valuable kinetic and mechanistic insights. By tracking the disappearance of the starting material's characteristic signals and the emergence of product peaks, reaction rates can be determined. Furthermore, the detection of transient intermediates can help to elucidate the reaction mechanism. For example, during the formation of a Grignard reagent, the disappearance of the signal for the protons on C7 and the appearance of a new, upfield-shifted signal would indicate the formation of the organomagnesium species.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. For this compound (C₉H₁₇Br), the presence of bromine with its two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, would result in a characteristic isotopic pattern for the molecular ion peak (M⁺) in the mass spectrum.

The theoretical exact masses for the molecular ions are:

[C₉H₁₇⁷⁹Br]⁺ = 204.0514 u

[C₉H₁₇⁸¹Br]⁺ = 206.0493 u

HRMS can distinguish these from other ions with the same nominal mass, providing unambiguous confirmation of the elemental composition.

Tandem Mass Spectrometry for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (e.g., the molecular ion) and its subsequent fragmentation through collision-induced dissociation. Analysis of the resulting fragment ions provides detailed structural information.

A plausible fragmentation pathway for this compound would involve the initial loss of a bromine radical, leading to a stable tertiary carbocation. Subsequent fragmentations would likely involve the loss of neutral alkene or alkane fragments.

Predicted Fragmentation Pattern for this compound:

| m/z | Proposed Fragment Ion | Plausible Neutral Loss |

| 204/206 | [C₉H₁₇Br]⁺ | - |

| 125 | [C₉H₁₇]⁺ | Br• |

| 83 | [C₆H₁₁]⁺ | C₃H₆ |

| 69 | [C₅H₉]⁺ | C₄H₈ |

| 57 | [C₄H₉]⁺ (tert-butyl cation) | C₅H₈ |

| 41 | [C₃H₅]⁺ (allyl cation) | C₆H₁₂ |

The formation of the highly stable tert-butyl cation (m/z 57) is expected to be a prominent feature in the mass spectrum due to the presence of the gem-dimethyl group.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.

The IR spectrum of this compound is expected to show characteristic absorption bands for the C=C double bond and the C-Br bond. The C=C stretching vibration would appear in the region of 1640-1680 cm⁻¹. The stretching vibrations of the vinyl C-H bonds would be observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations would appear just below 3000 cm⁻¹. The C-Br stretching vibration typically occurs in the fingerprint region, between 500 and 700 cm⁻¹.

Raman spectroscopy, which is particularly sensitive to non-polar bonds, would provide complementary information. The C=C stretch is often a strong band in the Raman spectrum. The symmetric vibrations of the gem-dimethyl group would also be expected to give rise to distinct Raman signals.

Predicted Vibrational Frequencies for this compound:

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| =C-H Stretch | 3070-3090 (medium) | 3070-3090 (medium) |

| C-H Stretch (aliphatic) | 2850-2960 (strong) | 2850-2960 (strong) |

| C=C Stretch | 1640-1650 (medium) | 1640-1650 (strong) |

| CH₂ Bend | 1450-1470 (medium) | 1450-1470 (medium) |

| C-H Bend (vinyl out-of-plane) | 910-990 (strong) | Weak or inactive |

| C-Br Stretch | 550-650 (medium) | 550-650 (strong) |

Vibrational Analysis for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the conformational landscape of a molecule. By analyzing the vibrational modes of the chemical bonds, researchers can deduce significant structural information.

For this compound, a detailed vibrational analysis would be expected to reveal characteristic absorption bands corresponding to its key functional groups. The presence of the vinyl group (C=CH₂) would be identified by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and a C=C stretching vibration around 1640 cm⁻¹. The gem-dimethyl group would exhibit characteristic C-H bending modes, while the C-Br stretching frequency would be expected in the lower frequency region of the infrared spectrum.

Furthermore, a thorough conformational analysis could be performed by examining the vibrational spectra under different conditions, such as varying temperatures or in different solvents. Changes

Potential in Materials Science and Polymer Chemistry Exploratory

Investigation as a Monomer Precursor for Specialty Polymers

The vinyl group in 7-Bromo-6,6-dimethylhept-1-ene makes it a candidate as a monomer for addition polymerization. The bulky 6,6-dimethyl group is expected to influence the polymer's properties, potentially leading to materials with unique thermal and mechanical characteristics.

The terminal double bond of this compound can theoretically undergo polymerization through several mechanisms:

Free Radical Polymerization: Initiated by common radical initiators, this would lead to the formation of a polyalkane backbone with pendant bromo-dimethylheptyl groups.

Ziegler-Natta Catalysis: This method could potentially yield stereoregular polymers, offering control over the material's crystallinity and mechanical properties.

Metathesis Polymerization: Ring-opening metathesis polymerization (ROMP) is not directly applicable, but acyclic diene metathesis (ADMET) polymerization could be a viable route if the monomer were to be dimerized or reacted with another diene.

Copolymerization of this compound with other vinyl monomers presents a strategy for creating a wide array of polymers with tailored properties. The bromine functionality can be preserved for post-polymerization modification.

| Potential Comonomer | Resulting Copolymer Property |

| Styrene | Modified refractive index and thermal properties. |

| Acrylates | Introduction of flexible side chains and potential for further functionalization. |

| Dienes (e.g., Butadiene) | Incorporation of cross-linkable sites within the polymer backbone. |

Integration into Functionalized Materials

The bromine atom in the 7-position provides a reactive handle for a variety of nucleophilic substitution reactions. This allows for the integration of this compound into or onto other materials, effectively functionalizing them. For instance, it could be grafted onto polymer backbones containing nucleophilic sites, or attached to surfaces to modify their chemical properties.

Cross-linking Agent in Polymer Networks

The dual functionality of this compound suggests its potential use as a cross-linking agent. The vinyl group can participate in a polymerization reaction to form a linear polymer chain, while the bromo group can subsequently react with functional groups on other polymer chains to form a cross-linked network. This approach could be used to create thermosetting materials or to improve the mechanical strength and solvent resistance of thermoplastics.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 7-Bromo-6,6-dimethylhept-1-ene, and how can purity be optimized?

- Methodological Answer : The synthesis of brominated alkenes typically involves bromination of precursor alkenes using reagents like bromine or HBr under controlled conditions. For example, analogous compounds (e.g., 8-bromo-l,7-dimethylethylamine) are synthesized via reactions with acetic anhydride and purified via column chromatography (60% CH₃OH in 2N HCl). Purity is confirmed using UV spectroscopy (λmax monitoring) and mass spectrometry (MS) to validate molecular weight and structural integrity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : ¹H NMR and IR spectroscopy are essential. For structurally similar brominated compounds, vinyl protons appear in the δ 4.37–7.24 ppm range in ¹H NMR, while IR detects C-Br stretches (~681 cm⁻¹). These methods, combined with high-resolution MS, ensure accurate structural elucidation .

Q. How can researchers confirm the regioselectivity of bromination in this compound synthesis?

- Methodological Answer : Isotopic labeling or computational modeling (DFT calculations) can predict preferred bromination sites. Experimentally, comparative analysis of byproducts via GC-MS and NMR helps identify dominant pathways, as demonstrated in studies on brominated cyclohexene derivatives .

Advanced Research Questions

Q. What experimental designs are suitable for kinetic studies of this compound under varying pH conditions?

- Methodological Answer : Use buffered solutions (e.g., phosphate or acetate buffers) to maintain pH stability. Monitor reaction progress via UV-Vis spectroscopy or HPLC, and calculate rate constants using pseudo-first-order kinetics. For example, kinetic analysis of 8-bromo-l,7-dimethylethylamine under acidic/basic conditions revealed pH-dependent reactivity trends .

Q. How can contradictory data on elimination vs. substitution pathways be resolved for reactions involving this compound?

- Methodological Answer : Perform solvent polarity experiments (e.g., polar aprotic vs. protic solvents) to favor specific mechanisms. Analyze product ratios via GC-MS and employ kinetic isotope effects (KIEs) to distinguish between SN1/SN2 or E1/E2 pathways. Similar approaches were used in bromocyclopropane reactivity studies .

Q. What computational methods validate the stereoelectronic effects influencing this compound’s reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations can map transition states and electron density distributions. Compare computational results with experimental NMR coupling constants (e.g., vicinal coupling in alkenes) to validate stereochemical outcomes, as seen in studies on brominated furan derivatives .

Q. How do advanced microspectroscopic techniques enhance surface adsorption studies of this compound in heterogeneous systems?

- Methodological Answer : Atomic Force Microscopy (AFM) and Raman microspectroscopy can visualize molecular adsorption on surfaces. For example, indoor surface chemistry studies used similar techniques to analyze organic compound interactions at nanoscale resolutions .

Data Analysis and Validation

Q. What strategies ensure reliability in quantitative analysis of this compound reaction yields?

- Methodological Answer : Use internal standards (e.g., deuterated analogs) in GC-MS or HPLC to normalize data. Triangulate results with multiple techniques (e.g., NMR yield calculations vs. chromatographic data), as recommended in methodological reviews on chemical data validation .

Q. How can researchers address inconsistencies in reported biological activity data for brominated compounds like this compound?

- Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation times) and validate findings through dose-response curves. Cross-reference with structural analogs (e.g., 6-bromo-1-hexene) to identify structure-activity relationships (SARs) .

Tables for Key Data

Table 1 : Spectroscopic Signatures of Brominated Alkenes (Analogous to this compound)

| Technique | Key Observations | Reference |

|---|---|---|

| ¹H NMR | δ 4.37–7.24 ppm (vinyl protons) | |

| IR | C-Br stretch at ~681 cm⁻¹ | |

| MS (HRMS) | Molecular ion [M+H]⁺ = 205.02 (calculated) |

Table 2 : Methodological Approaches for Resolving Data Contradictions

| Issue | Strategy | Reference |

|---|---|---|

| Reaction pathway ambiguity | Solvent polarity experiments + KIEs | |

| Kinetic discrepancies | pH-controlled UV-Vis kinetics | |

| Biological activity variability | SAR analysis + standardized assays |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.